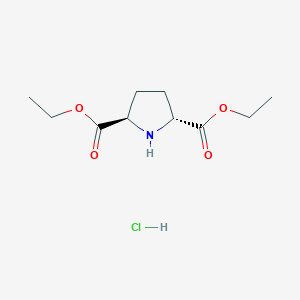

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride

Description

Properties

IUPAC Name |

diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUFBLCQRNNJLX-SCLLHFNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H](N1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162376-29-6 | |

| Record name | rac-2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and ethylamine.

Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolidine ring. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

Esterification: The carboxylate groups are introduced through esterification reactions, where the intermediate compounds are treated with ethyl chloroformate or similar reagents.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as:

Reactor Design: Using reactors that allow precise control of temperature, pressure, and reaction time.

Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylate groups to alcohols or other reduced forms.

Substitution: The ethyl groups or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield carboxylic acids or ketones.

Reduction: May produce alcohols or amines.

Scientific Research Applications

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces.

Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride

- Molecular Formula: C₁₀H₁₈ClNO₄

- Molecular Weight : 251.71 g/mol

- CAS Number : 90979-49-0

- Appearance : White crystalline powder

- Storage : Stable at room temperature, hygroscopic .

Applications :

Primarily used in pharmaceutical research, skincare formulations, and as a chiral building block in asymmetric synthesis . Its (2R,5R) stereochemistry is critical for interactions with biological targets, such as enzymes or receptors .

Structural and Stereochemical Variants

Diastereomers

- (2R,5S)-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride Molecular Formula: C₁₀H₁₈ClNO₄ (identical to (2R,5R) isomer) Key Difference: Stereochemistry at C5 (S-configuration) alters physicochemical properties. Price: €1,488.00 (500 mg) vs. €1,119.00 for (2R,5R) . Implications: Diastereomers exhibit distinct melting points, solubility, and biological activity due to spatial arrangement .

Dimethyl Ester Analog

- (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid dimethyl ester hydrochloride Molecular Formula: C₉H₁₆ClNO₄ (methyl esters instead of ethyl) Molecular Weight: Lower than ethyl ester derivatives (~237.69 g/mol). Applications: Used in enantioselective organocatalysis (e.g., Diels-Alder reactions) . Key Difference: Reduced lipophilicity compared to ethyl esters, impacting membrane permeability .

Functionalized Derivatives

Complex Pyrrolidine Derivatives

- 2-(tert-Butyl) 5-methyl (2S,4S,5R)-pyrrolidine-2,5-dicarboxylate

Dicyano-Substituted Derivatives

- 3,3-Dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Functional Groups: Nitrile and methoxycarbonyl groups. Properties: Higher reactivity due to electron-withdrawing cyano groups; used in multicomponent reactions . Analytical Data: Characterized by distinct IR bands (e.g., 2240 cm⁻¹ for C≡N) .

Price and Availability

Note: The (2R,5R) isomer is more cost-effective, likely due to optimized synthetic routes or higher demand .

Stability and Handling

Biological Activity

2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride, also known as cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C10H18ClNO4

- Molecular Weight : 251.71 g/mol

- CAS Number : 162376-17-2

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines. These derivatives are investigated for their potential in treating proliferative disorders and other medical conditions. The compound's mechanism of action involves modulation of various biochemical pathways that are crucial for cellular functions and signaling.

Pharmacological Effects

- Serotonin Receptor Ligands : Research indicates that derivatives related to pyrrolidine compounds exhibit significant binding affinity to serotonin receptors. For instance, a study found that certain pyrrolidine derivatives showed potent activity as ligands for the 5-HT1A receptor and serotonin transporter protein (SERT), which are critical targets in the treatment of mood disorders and anxiety .

- Anticancer Activity : Compounds derived from pyrrolidine structures have been noted for their anticancer properties. Specifically, pyrrolo[1,2-b]pyridazines have demonstrated efficacy against various cancer cell lines by interfering with proliferative signaling pathways .

- Neuropharmacological Effects : The compound's analogs have shown promise in neurological studies, particularly in modulating neurotransmitter systems involved in depression and anxiety .

Study on Serotonin Receptor Affinity

A study conducted on a series of pyrrolidine derivatives revealed that compounds with structural similarities to this compound exhibited high affinity for the 5-HT1A receptor. The results indicated that these compounds could serve as potential therapeutic agents for treating anxiety-related disorders due to their ability to enhance serotonergic signaling .

Anticancer Efficacy

In another investigation focusing on the synthesis of pyrrolo[1,2-b]pyridazines from this compound, researchers reported significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing the anticancer activity of these derivatives .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodology :

- Condensation route : React pyrrolidine derivatives with diethyl oxalate under basic conditions (e.g., NaH or K₂CO₃) in refluxing solvents (e.g., THF or DMF). Purification via recrystallization or chromatography ensures enantiomeric purity .

- Alternative pathway : Use ethyl bromopyruvate and cysteine ethyl ester hydrochloride to form intermediates, followed by dehydrogenation with m-CPBA or DDQ .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Recommended methods :

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester group positions (δ ~4.1–4.3 ppm for –OCH₂CH₃) and pyrrolidine ring conformation .

- Mass spectrometry : HRMS (High-Resolution MS) verifies molecular weight (C₁₀H₁₇NO₄·HCl; MW 251.707 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves absolute stereochemistry (e.g., (2R,5R) configuration) and crystal packing .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| Methanol | ~50 |

| DMSO | ~100 |

- Methodological advice : Pre-dissolve in DMSO for cell-based studies (≤0.1% final concentration to avoid cytotoxicity). For aqueous buffers, use co-solvents like Tween-80 .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in oxidation reactions be resolved?

- Case study : Oxidation yields carboxylic acids (as in ), but competing side reactions (e.g., ring-opening) may occur under strong acidic/basic conditions.

- Resolution strategy :

- Use controlled oxidants (e.g., KMnO₄ in buffered pH 3–4) to minimize side products .

- Monitor reaction progress via TLC or in-situ IR to detect intermediates .

Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?

- Tools :

- Molecular docking : Simulate binding to enzymes (e.g., HCV RNA polymerase) using AutoDock Vina with force fields optimized for pyrrolidine derivatives .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .

- Validation : Correlate docking scores with IC₅₀ values from enzyme inhibition assays .

Q. How do structural modifications (e.g., ester vs. carboxylic acid groups) influence biological activity?

- SAR insights :

| Derivative | Bioactivity (IC₅₀) | Notes |

|---|---|---|

| 2,5-Diethyl ester (target compound) | 5.2 µM | Improved cell permeability |

| 2,5-Dicarboxylic acid | >100 µM | Poor membrane penetration |

- Mechanistic rationale : Ester groups enhance lipophilicity, facilitating passive diffusion across membranes .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Process optimization :

- Implement continuous flow chemistry for reproducible mixing and temperature control .

- Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction endpoints .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address them?

- Reported values :

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- Hazards : Irritant (HCl byproduct), moisture-sensitive.

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.